molecular formula C18H31NO4 B15293298 Bisoprolol fumarate impurity F [EP impurity] CAS No. 1798418-82-2

Bisoprolol fumarate impurity F [EP impurity]

Cat. No.: B15293298
CAS No.: 1798418-82-2
M. Wt: 325.4 g/mol
InChI Key: NPQWPWBGYXSJNF-UHFFFAOYSA-N
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Description

(RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol typically involves multiple steps, including the formation of the phenoxy group, the introduction of the isopropylamino group, and the final coupling of these intermediates. Common reagents used in these reactions include phenols, alkyl halides, and amines. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is used as a model compound to study the reactivity of beta-blockers and their interactions with various reagents.

Biology

In biological research, this compound is used to investigate the effects of beta-blockers on cellular processes and receptor binding.

Medicine

Medically, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.

Industry

In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • Propranolol
  • Atenolol
  • Metoprolol

Comparison

Compared to propranolol, atenolol, and metoprolol, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol may have unique structural features that influence its binding affinity and selectivity for beta-adrenergic receptors. These differences can result in variations in therapeutic efficacy and side effect profiles.

Properties

CAS No.

1798418-82-2

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-(propan-2-ylamino)-2-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-18(12-20)23-17-7-5-16(6-8-17)13-21-9-10-22-15(3)4/h5-8,14-15,18-20H,9-13H2,1-4H3

InChI Key

NPQWPWBGYXSJNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CO)OC1=CC=C(C=C1)COCCOC(C)C

Origin of Product

United States

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